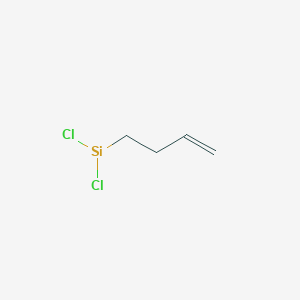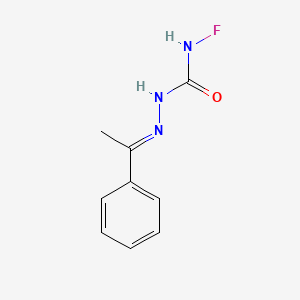
4-Fluoroacetophenone semicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoroacetophenone semicarbazone is a chemical compound derived from 4-fluoroacetophenone and semicarbazide. It is part of the semicarbazone family, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a fluorine atom on the phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoroacetophenone semicarbazone typically involves the reaction of 4-fluoroacetophenone with semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures. The general reaction scheme is as follows:
4-Fluoroacetophenone+Semicarbazide Hydrochloride→4-Fluoroacetophenone Semicarbazone+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoroacetophenone semicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the semicarbazone group to amines or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
4-Fluoroacetophenone semicarbazone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-fluoroacetophenone semicarbazone involves its interaction with specific molecular targets and pathways. The semicarbazone group can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the fluorine atom can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroacetophenone: The parent compound, which lacks the semicarbazone group.
Acetophenone Semicarbazone: Similar structure but without the fluorine atom.
Thiosemicarbazones: Compounds where the oxygen in the semicarbazone group is replaced with sulfur.
Uniqueness
4-Fluoroacetophenone semicarbazone is unique due to the presence of both the fluorine atom and the semicarbazone group. The fluorine atom can significantly influence the compound’s reactivity and biological activity, making it distinct from other semicarbazones and related compounds.
Properties
Molecular Formula |
C9H10FN3O |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
1-fluoro-3-[(E)-1-phenylethylideneamino]urea |
InChI |
InChI=1S/C9H10FN3O/c1-7(12-13-9(14)11-10)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,13,14)/b12-7+ |
InChI Key |
OJXZVFSQYIOVCB-KPKJPENVSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)NF)/C1=CC=CC=C1 |
Canonical SMILES |
CC(=NNC(=O)NF)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


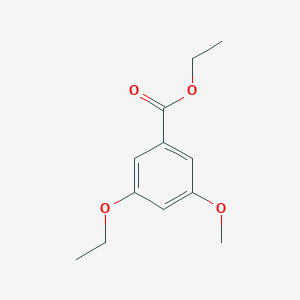
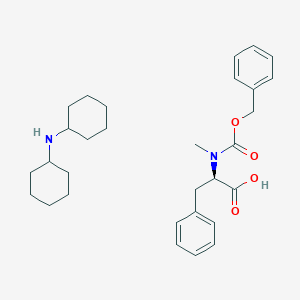
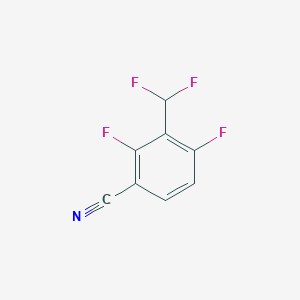
![1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B14042774.png)
![Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate](/img/structure/B14042785.png)
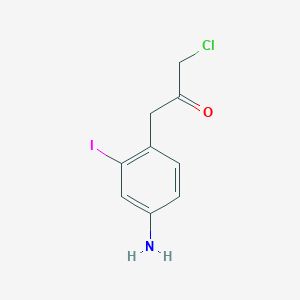
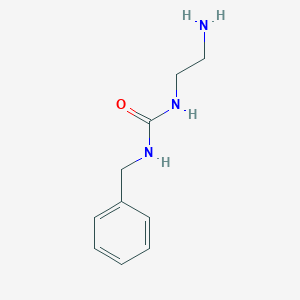
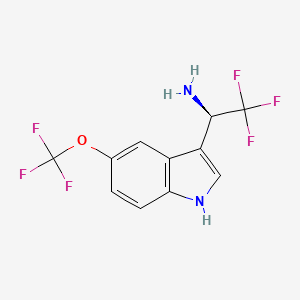
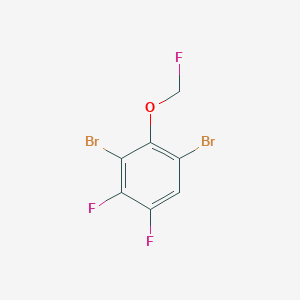
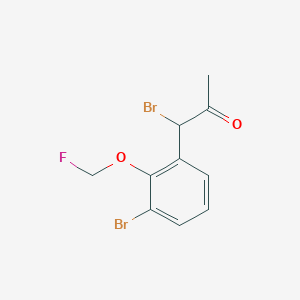
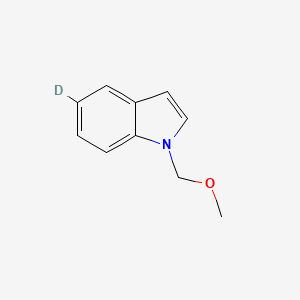
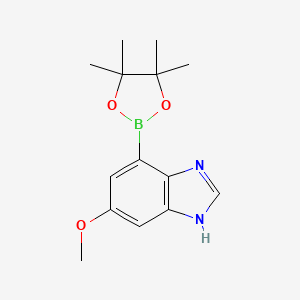
![4-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14042831.png)
